molecular formula C7H15NO2 B2475084 2-(2-Methylmorpholin-2-yl)ethanol CAS No. 1639482-88-4

2-(2-Methylmorpholin-2-yl)ethanol

Cat. No.: B2475084
CAS No.: 1639482-88-4
M. Wt: 145.202
InChI Key: SYKGTACJFSFPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylmorpholin-2-yl)ethanol is a synthetic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholin-2-yl)ethanol typically involves the reaction of 2-methylmorpholine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methylmorpholine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures.

    Product Isolation: The product is then isolated through distillation or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylmorpholin-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-2-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylmorpholin-2-yl)ethanol
  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 2-Methylmorpholine

Uniqueness

Compared to similar compounds, 2-(2-Methylmorpholin-2-yl)ethanol is unique due to its specific substitution pattern on the morpholine ring. This structural feature imparts distinct chemical properties, such as reactivity and solubility, making it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

2-(2-methylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKGTACJFSFPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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